REACTION_CXSMILES
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[Cl:1][C:2]1[CH:3]=[C:4]([C:9](=O)[C:10]#[C:11][C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH:5]=[CH:6][C:7]=1[Cl:8].[NH2:20][NH2:21]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2[CH:10]=[C:11]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[NH:21][N:20]=2)[CH:5]=[CH:6][C:7]=1[Cl:8]
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Name
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|
Quantity
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4.74 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)C(C#CC(=O)OC(C)(C)C)=O
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Name
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|
Quantity
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1.58 mL
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Type
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reactant
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Smiles
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NN
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Type
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CUSTOM
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Details
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After stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the reaction at room temperature for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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it was concentrated in vacuo
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Type
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WASH
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Details
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washed with water (2×) and saturated NaCl solution (2×)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous MgSO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
LC-MS=2.52 min
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Duration
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2.52 min
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Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C1=NNC(=C1)C(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |